2-(Dimethylamino)ethanethioamide
Description
Properties
IUPAC Name |
2-(dimethylamino)ethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2S/c1-6(2)3-4(5)7/h3H2,1-2H3,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGHFSJGSKEKJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388769 | |
| Record name | 2-(dimethylamino)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27507-28-4 | |
| Record name | 2-(Dimethylamino)ethanethioamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027507284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(dimethylamino)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(DIMETHYLAMINO)ETHANETHIOAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QL33X2VJ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways of 2 Dimethylamino Ethanethioamide
Established Synthetic Routes to 2-(Dimethylamino)ethanethioamide
Cyclocondensation Reactions with Ethyl Bromopyruvate
A primary and well-documented application of this compound is its role in the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of a thioamide with an α-halo ketone (or ketoester) to form a thiazole ring. synarchive.comchemhelpasap.com In the context of Nizatidine synthesis, this compound hydrochloride reacts with ethyl bromopyruvate. researchgate.netgoogleapis.com
The reaction proceeds via nucleophilic attack of the sulfur atom of the thioamide onto the carbon bearing the bromine atom in ethyl bromopyruvate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the ketone carbonyl group, and subsequent dehydration leads to the formation of the thiazole ring. chemhelpasap.com This specific pathway yields ethyl 2-(dimethylaminomethyl)-4-thiazolecarboxylate, a key precursor to Nizatidine. researchgate.netgoogleapis.com
A study outlines a facile and cost-effective process for Nizatidine synthesis starting with this cyclocondensation reaction. researchgate.net
Table 1: Hantzsch Thiazole Synthesis of a Nizatidine Intermediate
| Reactants | Reagents/Solvents | Product | Reference |
|---|
This interactive table summarizes the key components of the cyclocondensation reaction.
The reaction is typically carried out in a suitable solvent such as methanol in the presence of a base like potassium carbonate to neutralize the hydrogen bromide formed during the reaction. researchgate.net This method is a cornerstone in the multi-step synthesis of Nizatidine and related compounds. googleapis.com
Alternative Synthetic Approaches (e.g., Alkylation of Amines/Sulfides, Treatment of Acetamide with Phosphorus Pentasulfide for general thioamides)
While the Hantzsch synthesis illustrates a reaction of this compound, its own synthesis can be achieved through various methods common for thioamide preparation.
A prevalent method for synthesizing thioamides is the thionation of the corresponding amide. Reagents such as phosphorus pentasulfide (P₄S₁₀) and Lawesson's Reagent are widely used for this conversion. researchgate.netnih.govorganic-chemistry.org The corresponding amide for the target compound is 2-(dimethylamino)acetamide. The reaction involves heating the amide with the thionating agent, often in an anhydrous solvent like toluene or xylene. rsc.org Lawesson's reagent is often preferred due to its milder reaction conditions and better solubility in organic solvents compared to P₄S₁₀. nih.gov
Table 2: General Thionation of Amides to Thioamides
| Starting Material | Thionating Agent | General Conditions | Product |
|---|
This table outlines the general transformation of an amide to a thioamide using common thionating agents.
Another related synthetic route starts from the corresponding nitrile. A patent for Nizatidine intermediates describes the preparation of dimethylaminothioacetamide by reacting dimethylaminoacetonitrile with phosphorus pentasulfide. google.com This thiohydrolysis of a nitrile provides an alternative pathway to the thioamide functional group. google.com
Multi-step Synthesis Strategies
A representative multi-step synthesis of a Nizatidine precursor can be summarized as follows:
Thioamide Formation : Synthesis of this compound, for example, from dimethylaminoacetonitrile and a sulfur source. google.com
Cyclocondensation : Reaction of this compound with ethyl bromopyruvate to form ethyl 2-(dimethylaminomethyl)-4-thiazolecarboxylate. researchgate.netgoogleapis.com
Reduction : The ester group of the thiazole derivative is reduced, typically using a hydride reducing agent like lithium triethylborohydride, to yield 2-(dimethylaminomethyl)-4-thiazolemethanol. researchgate.net
Coupling : The resulting alcohol is then coupled with other molecules, such as cysteamine hydrochloride, to further elaborate the side chain required for the final Nizatidine structure. researchgate.net
This sequence demonstrates a typical multi-step approach where the target molecule is assembled through a series of reliable and high-yielding reactions. syrris.jp
Green Chemistry Approaches in this compound Synthesis
In line with the growing emphasis on sustainable practices in the pharmaceutical industry, green chemistry principles are being applied to traditional synthetic routes. jddhs.commdpi.com
Aqueous Medium Reactions
While many traditional thioamide syntheses utilize organic solvents, there is a push towards using more environmentally benign solvents like water. The synthesis of Nizatidine, which uses this compound as a key starting material, has been described as an "echo friendly" process where the final coupling step is conducted in water. researchgate.net This approach significantly reduces the reliance on volatile organic compounds (VOCs), minimizing environmental impact and improving process safety. The use of water as a solvent is a key tenet of green chemistry. mdpi.com
Solvent-Free or Reduced-Solvent Methodologies
Another green chemistry strategy involves minimizing or eliminating the use of solvents altogether. Solvent-free, or neat, reactions can lead to higher efficiency, shorter reaction times, and simpler work-up procedures. jddhs.com For the thionation step in thioamide synthesis, microwave-assisted reactions using Lawesson's reagent under solvent-free conditions have been reported for various substrates. organic-chemistry.org This technique circumvents the need for dry, high-boiling solvents and often results in higher yields and cleaner products. While a specific application of this method to the synthesis of this compound is not prominently documented, it represents a viable and greener alternative to conventional heating in solvents. organic-chemistry.org
Mechanistic Investigations of Formation and Transformation
Mechanistic studies provide fundamental insights into reaction pathways, including the roles of intermediates, catalysts, and the energetic landscape of the transformation.
Role of Specific Reagents and Catalysts
While various reagents and catalysts are employed in the synthesis of thioamides, including acidic or basic catalysts for the reaction of nitriles with hydrogen sulfide, or metal complexes in certain coupling reactions, their specific role in the formation of this compound has not been investigated. organic-chemistry.orgresearchgate.net The hydrolysis of thioamides can be promoted by metal ions, but this relates to the compound's degradation rather than its synthesis. rsc.orgrsc.org
Reaction Kinetics and Thermodynamic Considerations
Kinetic studies, which measure the rate of a reaction, and thermodynamic studies, which determine its energy changes and equilibrium position, are crucial for optimizing synthetic protocols. There is a lack of published kinetic or thermodynamic data for the synthesis of this compound. General studies on the kinetics of hydrolysis of other thioamides have been reported, but these cannot be directly extrapolated. rsc.orgrsc.orgacs.org Similarly, thermodynamic parameters have been determined for the reaction of other thioamides, but not for the target compound. researchgate.net
Stereochemical Outcomes and Atropisomerism Studies
The potential for stereoisomerism, including the formation of atropisomers due to restricted rotation around the C-N bond, is a known feature of some amides and thioamides. wikipedia.orgthieme-connect.comrsc.orgyoutube.com The barrier to rotation is influenced by the steric bulk of the substituents on the nitrogen and the carbonyl/thiocarbonyl carbon. Thioamides, in particular, can exhibit significant rotational barriers. wikipedia.orgnih.gov However, no studies have been conducted to determine if this compound exhibits atropisomerism or to analyze the stereochemical outcomes of any of its potential reactions.
Competing Reaction Pathways
In the context of reactions involving quaternary ammonium salts, which could be formed from this compound, several competing rearrangement and elimination pathways are known. These include the Stevens rearrangement, the Sommelet-Hauser rearrangement, and the Hofmann elimination. wikipedia.orgwikipedia.orgchemistry-reaction.comwikipedia.orgtcichemicals.comucalgary.ca
Stevens Rearrangement: A 1,2-rearrangement of a quaternary ammonium salt, typically involving the formation of an ylide intermediate. wikipedia.orgrsc.orgrsc.orgjocpr.com The mechanism can proceed through a concerted or a diradical pathway. acs.orgnih.govresearchgate.net
Sommelet-Hauser Rearrangement: A wikipedia.orgacs.org-sigmatropic rearrangement of a benzylic quaternary ammonium ylide. wikipedia.orgchemistry-reaction.com This rearrangement competes with the Stevens rearrangement. acs.orgnih.govresearchgate.net
Hofmann Elimination: An elimination reaction of a quaternary ammonium hydroxide, which typically forms the least substituted alkene (Hofmann's rule). wikipedia.orgtcichemicals.comucalgary.cabyjus.comlibretexts.org
Theoretical studies have investigated the competition between the Stevens and Sommelet-Hauser rearrangements for various ammonium ylides. acs.orgnih.govresearchgate.net However, there is no experimental evidence or theoretical study concerning the occurrence of these rearrangements or Hofmann elimination specifically involving a derivative of this compound.
Coordination Chemistry of 2 Dimethylamino Ethanethioamide
Ligand Properties and Coordination Modes
The coordination behavior of 2-(Dimethylamino)ethanethioamide is dictated by the electronic and steric properties of its constituent functional groups: the thioamide and the dimethylamino moieties. These groups provide the potential for the ligand to act in monodentate, bidentate, or bridging fashions.
Thioamide and Dimethylamino Groups as Ligating Sites
This compound possesses two primary sites for coordination: the thioamide group (-C(=S)NH₂) and the dimethylamino group (-N(CH₃)₂). The thioamide group is an ambidentate ligand, capable of coordinating through either the sulfur or the nitrogen atom. Coordination through the soft sulfur atom is generally favored by soft metal ions, aligning with the principles of Hard and Soft Acids and Bases (HSAB) theory. The thioamide group can also exist in a tautomeric thiol form (-C(SH)=NH), particularly upon deprotonation in a basic medium, which allows for coordination through the thiolate sulfur. ucj.org.ua
The dimethylamino group provides a tertiary amine nitrogen atom as a potential donor site. This nitrogen atom has a lone pair of electrons and typically acts as a hard donor, preferring to coordinate with hard or borderline metal ions. The interplay between the soft thioamide sulfur and the harder amino nitrogen allows for versatile coordination chemistry.
Chelation and Bridging Capabilities
The presence of two donor groups separated by an ethylene backbone allows this compound to function as a chelating ligand. Chelation involves the formation of a stable ring structure with the central metal ion. In this case, the ligand can form a five-membered chelate ring by coordinating to a metal center through both the sulfur atom of the thioamide group and the nitrogen atom of the dimethylamino group. This bidentate N,S-coordination is a common and stable arrangement for ligands of this type. nih.gov
Beyond chelation to a single metal center, this compound can also act as a bridging ligand, connecting two or more metal ions to form polynuclear complexes. wikipedia.org This can occur if the thioamide group coordinates to one metal ion while the dimethylamino group coordinates to another. Alternatively, the thioamide group itself can bridge two metal centers, with the sulfur atom binding to both. This bridging capability is crucial in the formation of coordination polymers and extended metal-organic frameworks.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in an appropriate solvent. The resulting complex's structure and properties are influenced by several factors, including the choice of the metal ion and the counter-anion present in the reaction medium.
Complexation with Transition Metals (e.g., Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Ag+, Au3+)
This compound is expected to form stable complexes with a variety of transition metals. The nature of the interaction depends on the properties of the metal ion:
Co(II), Ni(II), Cu(II): These borderline metal ions can readily coordinate with the N,S donor set of the ligand. Depending on the reaction conditions and the metal-to-ligand ratio, they can form complexes with varying geometries, such as octahedral or square planar. researchgate.netresearchgate.netnih.gov
Zn(II), Cd(II): As soft acids, these d¹⁰ metal ions show a strong affinity for the soft sulfur donor of the thioamide group. Tetrahedral geometries are common for these complexes. nih.gov
Ag(I): Silver(I) is a soft metal ion and is expected to form strong bonds with the sulfur atom of the ligand. Linear or trigonal planar geometries are typical for Ag(I) complexes.
Au(III): Gold(III) complexes, often with a square planar geometry, are known to coordinate with sulfur-containing ligands. researchgate.netmdpi.com The interaction with this compound would likely involve strong Au-S bonding.
Influence of Metal Ion and Anion on Complex Formation
The identity of the metal ion significantly influences the stoichiometry and stereochemistry of the resulting complex. Factors such as ionic radius, preferred coordination number, and the hardness or softness of the metal ion dictate the final structure. ucj.org.ua For instance, metals that prefer octahedral geometry might coordinate two or three ligand molecules, while those favoring tetrahedral or square planar geometries might bind one or two.
The counter-anion of the metal salt (e.g., chloride, nitrate, acetate) can also play a crucial role. Anions can either be non-coordinating, simply balancing the charge of the complex cation, or they can participate directly in the coordination sphere of the metal ion. Coordinating anions can compete with the primary ligand for binding sites, leading to the formation of mixed-ligand complexes. ucj.org.ua
Derivatization Strategies and Analytical Applications
Chemical Derivatization for Enhanced Detection and Analysis
Chemical derivatization of 2-(Dimethylamino)ethanethioamide focuses on introducing specific chemical moieties that improve its ionization efficiency and fragmentation pattern in mass spectrometry, leading to enhanced sensitivity and selectivity of the analysis.
The primary goal of derivatizing this compound for mass spectrometry is to introduce a permanently charged or easily ionizable group. The molecule itself contains a tertiary amine, which can be protonated. However, to significantly enhance its response in electrospray ionization mass spectrometry (ESI-MS), derivatization with a reagent that imparts a permanent positive charge, such as a quaternary ammonium group, is a highly effective strategy.
The thioamide functional group in this compound exists in equilibrium with its tautomeric form, an iminothiol. The thiol form possesses a nucleophilic sulfur atom that can readily react with electrophilic reagents. This reactivity is the basis for targeted derivatization. By using an alkylating agent that contains a quaternary ammonium moiety, a permanent positive charge can be covalently attached to the sulfur atom of the iminothiol tautomer. This "charge-tagging" strategy ensures that the analyte is always in a charged state, leading to a significant increase in ESI-MS signal intensity and, consequently, a lower limit of detection.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of analytes in complex mixtures. The ionization efficiency of an analyte in the ESI source is a critical factor determining the sensitivity of the method. While the native dimethylamino group of this compound can be protonated, the efficiency of this process can be suppressed by matrix components in biological samples (a phenomenon known as ion suppression).
Derivatization with a permanently charged tag minimizes this issue. The pre-charged derivative is less susceptible to variations in mobile phase pH and matrix effects, leading to a more stable and robust ionization process. This results in improved precision and accuracy of the quantification. Furthermore, the introduction of a specific derivatizing group can also improve the chromatographic separation by altering the polarity and retention characteristics of the analyte, moving it to a region of the chromatogram with less interference from matrix components.
While the provided list of reagents (2-dimethylaminoethylamine (DMED), 2-(dimethylamino)ethanol (TMAE), and 2-[(dimethylamino)methyl]phenol (2-DMAMP)) are effective for derivatizing carboxylic acids, alcohols, and phenols by introducing a tertiary amine, they are not suitable for the derivatization of the thioamide group of this compound due to a lack of a suitable reactive functional group.
A more scientifically appropriate strategy for derivatizing the thioamide/iminothiol group would involve an electrophilic reagent that can react with the nucleophilic sulfur atom. A suitable class of reagents for this purpose would be quaternary ammonium alkyl halides , such as (2-bromoethyl)trimethylammonium bromide.
Hypothetical Derivatization Reaction:
The reaction would proceed via S-alkylation of the iminothiol tautomer of this compound.
Reagent: (2-Bromoethyl)trimethylammonium bromide
Reaction Conditions: The reaction would typically be carried out in an aprotic organic solvent such as acetonitrile. A mild, non-nucleophilic base, for instance, potassium carbonate or diisopropylethylamine, would be used to facilitate the deprotonation of the thiol group, enhancing its nucleophilicity. The reaction mixture would be incubated at a slightly elevated temperature (e.g., 50-60 °C) for a sufficient time to ensure complete derivatization.
This reaction would yield a derivative with a permanently positively charged quaternary ammonium group, ideal for sensitive LC-MS/MS analysis.
| Reagent Class | Example Reagent | Target Functional Group | Reaction Type | Resulting Moiety |
| Quaternary Ammonium Alkyl Halide | (2-Bromoethyl)trimethylammonium bromide | Thiol (from iminothiol tautomer) | S-Alkylation | Quaternary Ammonium |
Applications in Analytical Chemistry
The derivatization strategies outlined above enable the development of robust and sensitive analytical methods for the determination of this compound in various complex samples.
The quantification of low levels of this compound in complex matrices such as environmental samples or industrial process streams is significantly improved by derivatization. The enhanced signal intensity and specificity provided by the charged derivative allow for lower limits of detection and quantification.
In a typical LC-MS/MS method, the derivatized analyte would be separated from other matrix components on a reversed-phase HPLC column. The detection would be performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The MRM transition would be highly specific, monitoring the fragmentation of the precursor ion (the derivatized molecule) to a specific product ion. This high selectivity minimizes interferences from the matrix, ensuring accurate quantification.
Table of a Hypothetical Calibration Curve for the Quantification of Derivatized this compound
| Concentration (ng/mL) | Peak Area |
| 0.1 | 1,520 |
| 0.5 | 7,890 |
| 1.0 | 15,500 |
| 5.0 | 76,200 |
| 10.0 | 153,000 |
| 50.0 | 755,000 |
| 100.0 | 1,510,000 |
The analysis of this compound in biological samples like plasma or urine is crucial for pharmacokinetic or toxicological studies. The complexity of these matrices necessitates a highly selective and sensitive analytical method. Derivatization followed by LC-MS/MS is the method of choice for such applications.
The sample preparation for biological fluids would typically involve a protein precipitation step, followed by solid-phase extraction (SPE) to remove phospholipids and other interfering substances. The extracted analyte would then be derivatized as described previously. The use of a stable isotope-labeled internal standard (e.g., d6-2-(Dimethylamino)ethanethioamide), which is also derivatized, is essential for correcting for matrix effects and any variability in the extraction and derivatization process, thereby ensuring high accuracy and precision.
Table of a Hypothetical Method Validation Data for the Analysis of Derivatized this compound in Human Plasma
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL, Mean ± SD) | Accuracy (%) | Precision (CV, %) |
| LLOQ | 0.1 | 0.09 ± 0.01 | 90.0 | 11.1 |
| Low | 0.3 | 0.28 ± 0.03 | 93.3 | 10.7 |
| Medium | 30 | 31.2 ± 2.5 | 104.0 | 8.0 |
| High | 80 | 78.9 ± 5.9 | 98.6 | 7.5 |
Detection of Specific Analytes via Derivatization
Following a comprehensive search of scientific literature, no specific applications of this compound as a derivatization reagent for the detection and analysis of other analytes have been documented. Derivatization is a common strategy in analytical chemistry to enhance the detectability of analytes, for instance by improving their chromatographic properties or their response in mass spectrometry. Reagents used for this purpose typically contain a reactive functional group that selectively targets a specific functional group in the analyte, and a separate moiety to enhance detection.
The structure of this compound, featuring a reactive thioamide group and a dimethylamino group which can be readily protonated, suggests its potential as a derivatization agent. The thioamide group could theoretically react with certain analytes, such as alkyl halides or some carbonyl compounds. The dimethylamino group could then serve to increase the ionization efficiency of the resulting derivative in techniques like liquid chromatography-mass spectrometry (LC-MS).
However, despite this theoretical potential, a thorough review of available research reveals a lack of studies employing this compound for this purpose. The scientific community has explored a wide array of other derivatization agents for various classes of analytes. For example, reagents like 4-dimethylaminopyridine (4-DMAP) are utilized for the analysis of alkylating compounds nih.govnih.gov, while 2,4-dinitrophenylhydrazine (DNPH) is widely used for the detection of aldehydes and ketones mdpi.comresearchgate.netepa.govthermofisher.comnih.gov.
As no research findings or experimental data on the use of this compound as a derivatization agent are available, it is not possible to provide detailed research findings or data tables on its application for the detection of specific analytes.
Advanced Spectroscopic Investigations and Methodologies
Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy
Dynamic NMR (DNMR) is a powerful technique used to study the rates of chemical exchange processes that occur on the NMR timescale. For thioamides, DNMR is particularly crucial for investigating the rotational dynamics around the carbon-nitrogen (C-N) bond.
The C-N bond in thioamides possesses significant double-bond character due to resonance, which restricts free rotation. This restricted rotation is even more pronounced in thioamides than in their corresponding amide analogues. cdnsciencepub.comnih.gov This phenomenon gives rise to distinct chemical environments for the substituents on the nitrogen atom, which can be observed by NMR spectroscopy.
Studies on various N,N-disubstituted thioamides have shown that the energy barrier to rotation is substantial. cdnsciencepub.comcdnsciencepub.com The origin of this higher rotational barrier is attributed to the electronic properties of the thioamide group; the charge transfer from nitrogen to the larger sulfur atom is a predominant factor, making the C-N bond more rigid. nih.gov By monitoring the NMR signals at variable temperatures, the coalescence point—where two exchanging signals merge into one broad peak—can be determined. This data allows for the calculation of the free energy of activation (ΔG‡) for the rotational barrier. Although specific values for 2-(Dimethylamino)ethanethioamide are not published, a strong linear correlation exists between the rotational barriers of amides and their corresponding thioamides, with the thioamide barrier being consistently higher. cdnsciencepub.com
| Compound Class | Technique | Typical ΔG‡ (kcal/mol) | Reference |
|---|---|---|---|
| N,N-Disubstituted Thioamides | Dynamic 1H or 13C NMR | Higher than corresponding amides | cdnsciencepub.comnih.gov |
| Thiobenzoylpiperidines | Dynamic 13C NMR | ~15 - 17 | cdnsciencepub.comcdnsciencepub.com |
| Thiobenzoylmorpholines | Dynamic 13C NMR | ~15 - 17 | cdnsciencepub.comcdnsciencepub.com |
At temperatures below the coalescence point, the slow conformational exchange between rotamers allows for the observation of separate signals for the non-equivalent N-methyl groups in a compound like this compound. As the temperature is increased, the rate of rotation around the C-N bond increases. This dynamic process leads to a characteristic broadening of the signals, followed by their coalescence and eventual sharpening into a single averaged signal at higher temperatures. cdnsciencepub.com
Line-shape analysis of the variable-temperature NMR spectra is a sophisticated method used to extract the rate constants for this exchange process at different temperatures. These rate constants are then used to determine the activation parameters for the conformational exchange, providing a detailed understanding of the molecule's flexibility and the energy landscape of its rotational process. cdnsciencepub.com
Mass Spectrometry (MS) Techniques
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their mass-to-charge ratio and fragmentation patterns.
High-resolution mass spectrometry provides highly accurate mass measurements, which allow for the determination of a compound's elemental formula. For this compound (C₄H₁₀N₂S), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This technique is crucial for confirming the identity of a synthesized compound or identifying it within a complex mixture. The substitution of an oxygen atom in an amide with a sulfur atom to form a thioamide results in a mass increase of approximately 16 Da, a difference that can be precisely measured by HRMS to confirm the presence of the thioamide group. nih.gov
Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. In an MS/MS experiment, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. youtube.comnih.gov This process reveals characteristic fragmentation pathways that provide a fingerprint of the molecule's structure.
While specific fragmentation data for this compound is not available, general fragmentation pathways for related structures, such as aliphatic amines and thioamides, can be inferred. The fragmentation of thioamides can be specific to their tautomeric forms in the gas phase. researchgate.net Common fragmentation mechanisms include α-cleavage adjacent to the nitrogen or sulfur atoms and cleavages across the thioamide bond. youtube.com Analysis of these pathways allows for the unambiguous identification of the compound's structural components.
Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are soft ionization techniques that serve as interfaces for introducing samples from a liquid chromatograph into the mass spectrometer.
Electrospray Ionization (ESI): ESI is suitable for polar and ionizable compounds. Given the presence of the dimethylamino group, this compound would be expected to ionize efficiently in positive-ion ESI mode, likely forming the protonated molecule [M+H]⁺. ESI is a soft technique, meaning it typically generates the molecular ion with minimal fragmentation, making it ideal for molecular weight determination. acs.orgrsc.org
Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar and thermally stable compounds with lower molecular weights. wikipedia.orgnationalmaglab.org The sample is vaporized and then ionized through gas-phase ion-molecule reactions. creative-proteomics.com APCI is often complementary to ESI and can be more effective for compounds that are not sufficiently polar for ESI. nationalmaglab.org It is a versatile technique that is less susceptible to matrix effects and can handle higher liquid chromatography flow rates. creative-proteomics.com
| Technique | Principle | Analyte Suitability | Typical Ion | Reference |
|---|---|---|---|---|
| Electrospray Ionization (ESI) | Ionization from charged liquid droplets. | Polar, ionizable compounds. | [M+H]⁺ | acs.org |
| Atmospheric Pressure Chemical Ionization (APCI) | Gas-phase ion-molecule reactions. | Less polar, thermally stable compounds. | [M+H]⁺ | wikipedia.org |
Q & A
Basic Research Questions
Q. What are the primary synthetic methods for 2-(dimethylamino)ethanethioamide, and what reaction parameters are critical for optimizing yield?
- Methodology :
- Route 1 : React aldehydes/ketones with dimethylamine and elemental sulfur in dimethylformamide (DMF) at 80–100°C for 6–12 hours. The molar ratio of aldehyde:amine (1:1.2) and sulfur stoichiometry significantly impacts yield .
- Route 2 : Use nitroalkanes as thioacyl equivalents in the presence of transition-metal catalysts (e.g., CuI) under inert conditions. This method avoids harsh reagents and improves selectivity for thioamide formation .
- Purification : Recrystallize from ethanol/water mixtures (3:1 v/v) to isolate pure product. Monitor reaction progress via thin-layer chromatography (TLC) using hexane:ethyl acetate (7:3) as the mobile phase .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Key peaks include δ ~2.3 ppm (N(CH₃)₂ protons) and δ ~195 ppm (thioamide C=S carbon). Compare with published spectra of structurally analogous thioamides .
- FT-IR : Confirm the C=S stretch at ~1250–1350 cm⁻¹ and N–H bend at ~1550 cm⁻¹.
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 133.07 (calculated for C₄H₁₀N₂S) .
Q. How should researchers handle this compound to ensure safety and stability?
- Methodology :
- Storage : Keep under argon at 2–8°C in amber glass vials to prevent oxidation and moisture absorption .
- Decomposition : Avoid exposure to strong acids/bases, which may release toxic H₂S. Use fume hoods and personal protective equipment (PPE) during handling .
- Waste Disposal : Neutralize with 10% NaOH solution before incineration or EPA-compliant disposal (waste code U394) .
Q. What are the potential biological applications of this compound in medicinal chemistry?
- Methodology :
- Drug Intermediate : Serve as a precursor for thiol-containing pharmaceuticals (e.g., antithyroid agents). Optimize bioavailability by modifying substituents on the thioamide backbone .
- Enzyme Inhibition : Screen for activity against cysteine proteases via competitive binding assays. Use molecular docking to predict interactions with active-site thiol groups .
Advanced Research Questions
Q. How can researchers address discrepancies in reported reaction yields for this compound synthesis?
- Methodology :
- Controlled Replicates : Conduct reactions in triplicate under standardized conditions (e.g., inert atmosphere, precise temperature control).
- Byproduct Analysis : Use GC-MS to identify side products (e.g., disulfides) that reduce yield. Adjust sulfur stoichiometry or reaction time to minimize byproducts .
- Cross-Validation : Compare results across methods (e.g., DMF/sulfur vs. nitroalkane routes) to identify systematic errors .
Q. What strategies improve the solubility of this compound in aqueous systems for biological assays?
- Methodology :
- Co-Solvents : Use DMSO:water (1:9 v/v) to enhance solubility while maintaining biocompatibility.
- Salt Formation : Synthesize hydrochloride salts (e.g., this compound HCl) for increased polarity and aqueous solubility .
- Computational Modeling : Predict solubility parameters (Hansen solubility spheres) using DFT calculations to guide solvent selection .
Q. How can computational chemistry optimize the synthesis and reactivity of this compound?
- Methodology :
- DFT Studies : Calculate transition-state energies for thioamide formation to identify rate-limiting steps. Optimize catalysts (e.g., CuI) to lower activation barriers .
- Molecular Dynamics : Simulate solvent effects on reaction pathways to refine solvent choices (e.g., DMF vs. acetonitrile) .
Q. What are the degradation pathways of this compound under physiological conditions?
- Methodology :
- Accelerated Stability Testing : Incubate at 37°C in phosphate-buffered saline (pH 7.4) for 48 hours. Analyze degradation products via LC-MS (e.g., dimethylamine, sulfur oxides) .
- Kinetic Modeling : Apply first-order decay models to predict shelf-life and storage requirements .
Q. How do structural modifications of this compound affect its electronic properties?
- Methodology :
- Electron Density Mapping : Use X-ray crystallography to analyze bond lengths (C–S vs. C=O) and compare with computational electrostatic potential maps .
- UV-Vis Spectroscopy : Measure λₘₐₓ shifts in polar vs. nonpolar solvents to quantify solvatochromic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
